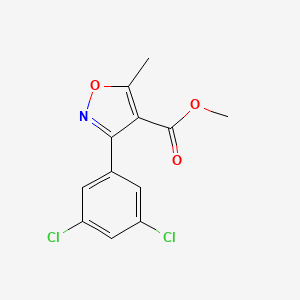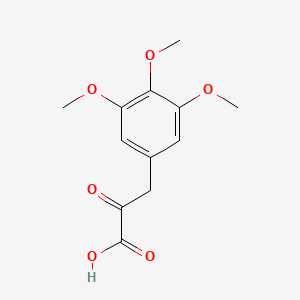![molecular formula C16H17N3O B13703468 (R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol is a chiral compound that features a benzimidazole moiety linked to a phenylethanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the methyl group.
Amination: The resulting compound undergoes amination with a phenylethanol derivative to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming benzimidazole N-oxides.
Reduction: Reduction reactions may target the benzimidazole ring or the phenylethanol moiety.
Substitution: Various substitution reactions can occur, particularly on the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce deoxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of ®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol: The enantiomer of the compound, which may have different biological activities.
Benzimidazole Derivatives: Compounds with similar benzimidazole structures but different substituents.
Phenylethanol Derivatives: Compounds with similar phenylethanol structures but different substituents.
Uniqueness
®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol is unique due to its specific chiral configuration and the combination of benzimidazole and phenylethanol moieties. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C16H17N3O |
|---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol |
InChI |
InChI=1S/C16H17N3O/c1-19-15-10-6-5-9-13(15)17-16(19)18-14(11-20)12-7-3-2-4-8-12/h2-10,14,20H,11H2,1H3,(H,17,18) |
InChI-Schlüssel |
MXFITQPSSXHOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1NC(CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


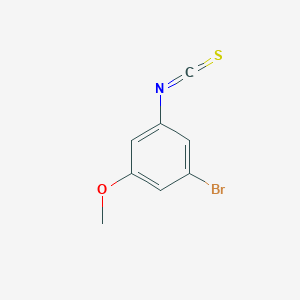
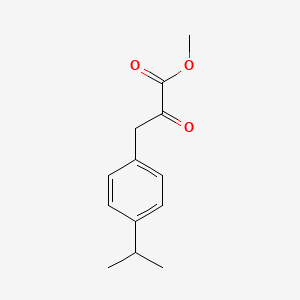
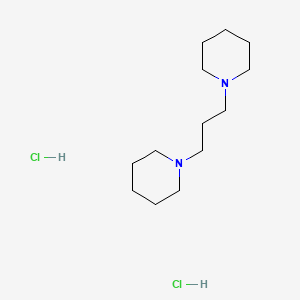
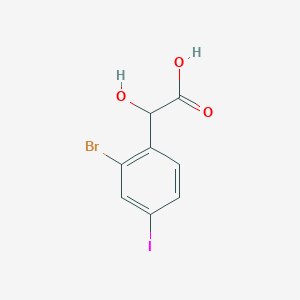
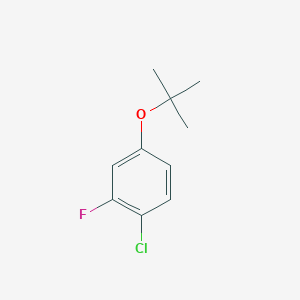


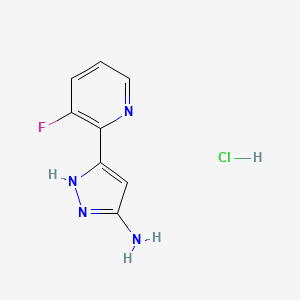
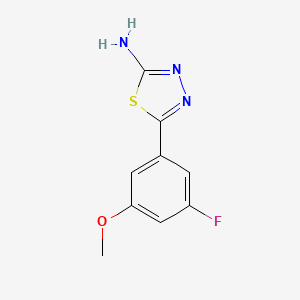
![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)
